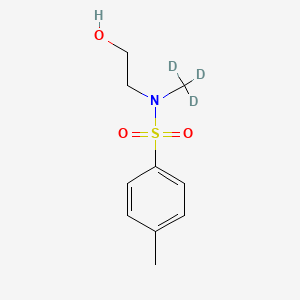
PD-166285-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PD-166285-d4 is a deuterium-labeled derivative of PD-166285, a compound known for its broad-spectrum tyrosine kinase inhibition properties. The incorporation of deuterium, a stable heavy isotope of hydrogen, into this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD-166285-d4 involves the deuteration of PD-166285. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The specific synthetic route and reaction conditions for this compound are proprietary and not widely disclosed in public literature. general deuteration techniques involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the stability of the compound during storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
PD-166285-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered functional groups. Substitution reactions typically result in the formation of new compounds with modified chemical properties .
Wissenschaftliche Forschungsanwendungen
PD-166285-d4 is extensively used in scientific research due to its enhanced stability and unique isotopic properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterated compounds.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled molecules in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research, due to its ability to inhibit tyrosine kinases involved in cell proliferation and survival.
Industry: Utilized in the development of new drugs and diagnostic tools, leveraging its improved pharmacokinetic properties
Wirkmechanismus
PD-166285-d4 exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. By inhibiting these kinases, this compound disrupts various signaling pathways that regulate cell growth, differentiation, and survival. The molecular targets of this compound include Src nonreceptor tyrosine kinase, fibroblast growth factor receptor-1, epidermal growth factor receptor, and platelet-derived growth factor receptor beta subunit. The inhibition of these targets leads to the suppression of angiogenesis, cell migration, and proliferation .
Vergleich Mit ähnlichen Verbindungen
PD-166285-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
PD-166285: The non-deuterated version, which shares similar tyrosine kinase inhibition properties but lacks the enhanced stability and pharmacokinetic benefits of deuterium labeling.
PD-173074: Another tyrosine kinase inhibitor with a different structural framework but similar biological activity.
PD-180970: A compound with comparable kinase inhibition properties but distinct chemical structure and pharmacological profile .
This compound’s uniqueness lies in its improved metabolic stability and reduced rate of oxidative metabolism, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
1246814-59-4 |
|---|---|
Molekularformel |
C26H27Cl2N5O2 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
6-(2,6-dichlorophenyl)-8-methyl-2-[4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]anilino]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)/i13D2,14D2 |
InChI-Schlüssel |
IFPPYSWJNWHOLQ-RYIWKTDQSA-N |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)N(CC)CC |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl |
Synonyme |
6-(2,6-Dichlorophenyl)-2-[[4-[2-(diethylamino)ethoxy-d4]phenyl]amino]-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid](/img/structure/B564786.png)





![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)
![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)

